Calcium iodide

Catalog No.
S622106
CAS No.
10102-68-8
M.F
CaI2
M. Wt
293.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium iodide

CAS Number

10102-68-8

Product Name

Calcium iodide

IUPAC Name

calcium;diiodide

Molecular Formula

CaI2

Molecular Weight

293.89 g/mol

InChI

InChI=1S/Ca.2HI/h;2*1H/q+2;;/p-2

InChI Key

UNMYWSMUMWPJLR-UHFFFAOYSA-L

SMILES

[Ca+2].[I-].[I-]

Canonical SMILES

[Ca+2].[I-].[I-]

The exact mass of the compound Calcium iodide is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Calcium iodide (CAS 10102-68-8) is a highly soluble, deliquescent alkaline earth metal halide characterized by the large polarizability of its iodide anion and the mild Lewis acidity of the calcium cation. Unlike lighter calcium halides, calcium iodide exhibits significant covalent character and high solubility in polar aprotic solvents such as dimethoxyethane, acetone, and tetrahydrofuran [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a specialized precursor, dopant, or additive rather than a bulk salt. Its distinct combination of a low calcium diffusion barrier, soft nucleophilicity, and specific ionic radius makes it a critical material for solid-state battery electrolytes, defect passivation in perovskite solar cells, and chemoselective Lewis acid catalysis[2].

Substituting calcium iodide with more common alkaline earth halides (like calcium chloride) or alkali iodides (like potassium iodide) routinely leads to process failure in specialized applications. In multivalent battery development, the specific solid electrolyte interphase (SEI) formed by calcium iodide possesses an exceptionally low Ca2+ diffusion barrier that cannot be replicated by other inorganic phases [1]. In organic synthesis and peptide chemistry, lighter halides such as calcium chloride lack the necessary soft nucleophilicity and cause unwanted deprotection, while alkali iodides lack the required Lewis acidity of the Ca2+ cation to activate substrates [2]. Furthermore, in perovskite manufacturing, the precise ionic radius of Ca2+ combined with the iodide anion is required to appropriately immobilize migrating ions and passivate grain boundary defects without disrupting the crystal lattice [3].

Chemoselective Yield Improvement in Fmoc-Protected Amino Ester Hydrolysis

In the synthesis of complex amino acids, calcium iodide acts as a chemoselective protective agent and Lewis acid during ester hydrolysis. When used with sodium hydroxide, calcium iodide achieved an 81% yield of the target carboxylic acid, outperforming the toxic standard trimethyltin hydroxide by approximately 20%. In contrast, substituting with calcium chloride actively hindered the reaction and caused unwanted Fmoc deprotection [1].

Evidence DimensionHydrolysis yield of Fmoc-Lys(Boc)-OMe
Target Compound DataCaI2 + NaOH: 81% yield
Comparator Or BaselineTrimethyltin hydroxide: ~60% yield; CaCl2: Reaction hindered/deprotected
Quantified Difference~20% absolute yield increase over organotin; complete functional superiority over CaCl2
Conditions24-hour saponification of Fmoc/Boc-protected amino esters

Allows procurement teams to replace highly toxic, bio-accumulative organotin reagents with a greener, orthogonal calcium salt for peptide manufacturing.

Reduction of Overpotential in Calcium-Metal Battery Electrolytes

Calcium metal anodes suffer from passivating solid electrolyte interphases (SEIs) that block Ca2+ transport. A dimethoxyethane electrolyte utilizing calcium iodide, combined with borate ester anion receptors, forms a CaI2/borides hybrid SEI with a low Ca2+ diffusion barrier. This system demonstrated a 7-fold reduction in deposition/stripping overpotential compared to an anion receptor-free baseline, enabling reversible Ca-metal full cell operation [1].

Evidence DimensionCa deposition/stripping overpotential
Target Compound DataCaI2-dimethoxyethane electrolyte with borate esters: ~0.35 V
Comparator Or BaselineAnion receptor-free electrolyte baseline: ~2.5 V
Quantified Difference7-fold reduction in overpotential
ConditionsCa/Ca symmetric cells at 0.05 mA/cm2

Provides battery researchers with a commercially viable, easily synthesized electrolyte salt that overcomes the primary reversibility bottleneck in multivalent Ca-metal batteries.

Defect Passivation and Efficiency Gains in All-Inorganic Perovskite Solar Cells

Doping all-inorganic CsPbI3 perovskite solar cells with calcium iodide improves optoelectronic performance by reducing grain boundaries and immobilizing migrating iodide ions. Devices doped with calcium iodide achieved a power conversion efficiency (PCE) of 15.57%, compared to 14.76% for the undoped control. Furthermore, the diode ideality factor decreased from 1.86 to 1.54, indicating substantially suppressed trap-assisted non-radiative recombination [1].

Evidence DimensionPower Conversion Efficiency (PCE) and Ideality Factor (n)
Target Compound DataCaI2-doped CsPbI3: PCE = 15.57%, n = 1.54
Comparator Or BaselineUndoped CsPbI3 control: PCE = 14.76%, n = 1.86
Quantified Difference0.81% absolute PCE increase; 17% reduction in ideality factor
ConditionsCsPbI3 all-inorganic perovskite solar cell manufacturing

Justifies the procurement of high-purity calcium iodide as a performance-enhancing additive for commercializing stable, higher-efficiency inorganic perovskite photovoltaics.

Essential Lewis Acidity for C-H Bond Cleavage in Organometallic Synthesis

Calcium iodide functions as a highly selective Lewis acid for the synthesis of indenes via C-H bond cleavage of 1,4-dilithio-1,3-butadienes. The reaction with calcium iodide yielded 82% of the target indene product. In stark contrast, substituting with potassium iodide resulted in 0% yield due to insufficient Lewis acidity, while heavier alkaline earth iodides (strontium iodide and barium iodide) produced unquantifiable mixtures[1].

Evidence DimensionIsolated yield of indene product
Target Compound DataCalcium iodide: 82% yield
Comparator Or BaselinePotassium iodide: 0% yield; SrI2/BaI2: Messy mixtures
Quantified Difference82% absolute yield difference vs KI; exclusive chemoselectivity vs heavier group 2 iodides
ConditionsReaction of 1,4-dilithio-1,3-butadienes in THF at room temperature for 24h

Demonstrates that calcium iodide cannot be substituted by cheaper alkali iodides when precise Lewis acid activation is required in complex organic synthesis.

Electrolyte Formulation for Multivalent Calcium-Metal Batteries

Driven by its ability to form a highly Ca2+-conductive solid electrolyte interphase (SEI) with a low diffusion barrier, calcium iodide is a critical precursor for formulating dimethoxyethane-based electrolytes. It is a primary choice over complex boron/aluminum-based salts for researchers aiming to reduce deposition/stripping overpotentials and enable reversible Ca-metal full cells [1].

Defect Passivation Additive in Halide Perovskite Photovoltaics

Calcium iodide is utilized as a dopant in the fabrication of all-inorganic (e.g., CsPbI3) and mixed-cation perovskite solar cells. Its specific ionic radius and halide composition effectively immobilize migrating ions and reduce grain boundaries, making it an essential additive for manufacturers seeking to suppress non-radiative recombination and boost power conversion efficiency beyond baseline limits [2].

Green Reagent for Chemoselective Peptide Synthesis

In pharmaceutical and peptide manufacturing, calcium iodide is deployed as a chemoselective Lewis acid and protective agent during the saponification of Fmoc/Boc-protected amino esters. It is prioritized over calcium chloride—which causes unwanted deprotection—and replaces highly toxic, bio-accumulative organotin reagents, ensuring quantitatively higher yields and orthogonal compatibility[3].

Mild Lewis Acid Catalyst for Complex Ring-Closure Reactions

Calcium iodide is selected for specialized organometallic synthesis, such as C-H bond cleavage and the formation of indenes, where precise Lewis acidity is required. It is the necessary procurement choice when alkali iodides (like KI) fail to activate the substrate and heavier alkaline earth iodides (like SrI2) yield unmanageable side reactions [4].

UNII

8EKI9QEE2H

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 6 of 9 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10102-68-8

Wikipedia

Calcium iodide

Dates

Last modified: 08-15-2023

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